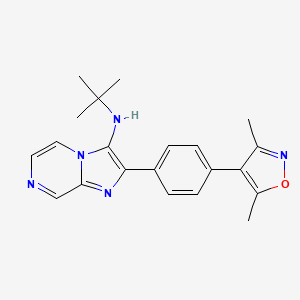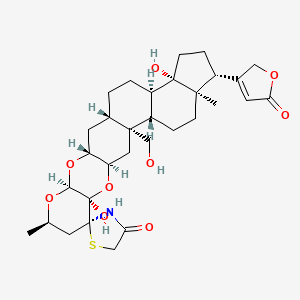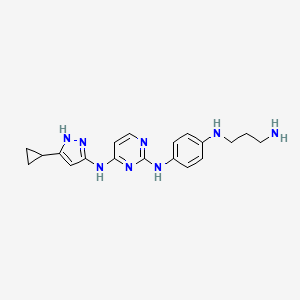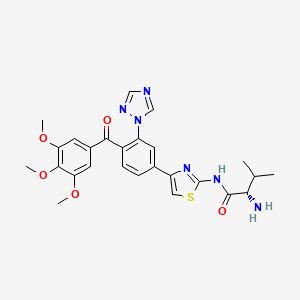
Valecobulin
Vue d'ensemble
Description
La valécobuline est un médicament à petite molécule connu pour son activité antitumorale puissante. C'est un agent perturbateur vasculaire qui inhibe la polymérisation de la tubuline, ce qui le rend efficace contre diverses tumeurs solides . La valécobuline a été étudiée pour son potentiel dans le traitement du cancer colorectal avancé et d'autres tumeurs solides réfractaires .
Applications De Recherche Scientifique
Valecobulin has a wide range of scientific research applications, including:
Mécanisme D'action
Target of Action
Valecobulin, also known as CKD-516, primarily targets Tubulin . Tubulin is a globular protein and the main component of microtubules, which are crucial for maintaining cell structure, intracellular transport, and cell division .
Mode of Action
This compound acts as a potent β-tubulin polymerization inhibitor . It binds to tubulin and prevents its polymerization in tumor blood vessel endothelial cells and tumor cells . This action disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase .
Biochemical Pathways
By inhibiting tubulin polymerization, this compound disrupts the normal function of microtubules. This disruption affects various biochemical pathways, particularly those involved in cell division and intracellular transport. The exact downstream effects are complex and depend on the specific cellular context .
Result of Action
This compound’s inhibition of tubulin polymerization has two main effects. Firstly, it acts as a vascular disrupting agent (VDA), destroying established tumor vessels and causing tumor ischemia and necrosis . Secondly, it has a direct cytotoxic effect on tumor cells . These actions result in marked antitumor activity against murine and human solid tumors .
Safety and Hazards
Orientations Futures
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La valécobuline est synthétisée comme un promédicament de valine du composé actif S516. La synthèse implique le couplage de la valine avec le S516 dans des conditions de réaction spécifiques pour former la valécobuline . Le processus comprend généralement des étapes telles que l'estérification et la purification pour atteindre la pureté et le rendement souhaités.
Méthodes de Production Industrielle : La production industrielle de la valécobuline implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend l'utilisation de techniques de purification avancées telles que la chromatographie pour isoler le produit final .
Analyse Des Réactions Chimiques
Types de Réactions : La valécobuline subit principalement des réactions liées à son rôle d'inhibiteur de la polymérisation de la tubuline. Ces réactions comprennent :
Inhibition de la Polymérisation de la Tubuline : La valécobuline se lie à la tubuline et empêche sa polymérisation, perturbant le réseau de microtubules dans les cellules.
Perturbation Vasculaire : En inhibant la polymérisation de la tubuline, la valécobuline perturbe les vaisseaux sanguins dans les tumeurs, entraînant une ischémie tumorale et une nécrose.
Réactifs et Conditions Communs : Les réactions impliquant la valécobuline nécessitent généralement des réactifs spécifiques tels que la tubuline et des conditions qui favorisent l'inhibition de la polymérisation. Ces conditions comprennent une température et un pH contrôlés pour assurer une activité optimale .
Principaux Produits Formés : Le principal produit formé à partir des réactions impliquant la valécobuline est le réseau de microtubules perturbé dans les cellules tumorales, conduisant à la mort cellulaire et à la régression tumorale .
4. Applications de Recherche Scientifique
La valécobuline a un large éventail d'applications de recherche scientifique, notamment :
Médecine : La valécobuline a montré un potentiel prometteur dans les essais cliniques pour le traitement du cancer colorectal avancé et d'autres tumeurs solides réfractaires.
5. Mécanisme d'Action
La valécobuline exerce ses effets en inhibant la polymérisation de la tubuline, qui est essentielle à la formation des microtubules dans les cellules . En se liant à la tubuline, la valécobuline empêche l'assemblage des microtubules, entraînant la perturbation du cytosquelette et de la division cellulaire . Ce mécanisme provoque également une perturbation vasculaire dans les tumeurs, entraînant une ischémie tumorale et une nécrose .
Comparaison Avec Des Composés Similaires
La valécobuline est unique dans son double rôle d'inhibiteur de la polymérisation de la tubuline et d'agent perturbateur vasculaire. Les composés similaires comprennent :
S516 : Le métabolite actif de la valécobuline, qui inhibe également la polymérisation de la tubuline.
Docétaxel : Un autre inhibiteur de la tubuline utilisé dans le traitement du cancer, mais avec un mécanisme d'action différent.
La valécobuline se démarque par sa capacité à perturber la vasculature tumorale, ce qui en fait un candidat prometteur pour les thérapies combinées dans le traitement du cancer .
Propriétés
IUPAC Name |
(2S)-2-amino-3-methyl-N-[4-[3-(1,2,4-triazol-1-yl)-4-(3,4,5-trimethoxybenzoyl)phenyl]-1,3-thiazol-2-yl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O5S/c1-14(2)22(27)25(34)31-26-30-18(11-38-26)15-6-7-17(19(8-15)32-13-28-12-29-32)23(33)16-9-20(35-3)24(37-5)21(10-16)36-4/h6-14,22H,27H2,1-5H3,(H,30,31,34)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKRUIXIDCWALA-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)N4C=NC=N4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)N4C=NC=N4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20152252 | |
| Record name | CKD-516 free base | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20152252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188371-47-2 | |
| Record name | CKD-516 free base | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1188371472 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CKD-516 free base | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20152252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VALECOBULIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P48P97V001 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Valecobulin exert its anti-cancer effect, particularly in the context of colorectal cancer?
A1: this compound functions as a Vascular Disrupting Agent (VDA) by inhibiting tubulin polymerization. [] This mechanism disrupts the formation of new blood vessels (neovascularization) within tumors, a process essential for tumor growth and survival. By targeting tubulin, this compound primarily affects the central regions of tumors, which are often resistant to conventional chemotherapy drugs. [] This mechanism makes it a promising candidate for treating solid tumors, including colorectal cancer, where neovascularization plays a critical role in tumor progression.
Q2: What were the key findings from the Phase I clinical trial investigating this compound in combination with irinotecan for treating metastatic colorectal cancer?
A2: The Phase I study evaluated the safety and efficacy of this compound combined with irinotecan in patients with metastatic colorectal cancer who had received prior irinotecan-based therapies. [] The study demonstrated that this combination had a manageable safety profile with no dose-limiting toxicities observed up to a specific dose level. [] Moreover, the combination showed preliminary antitumor activity, with a median progression-free survival exceeding expectations based on previous treatments. [] These findings suggest that this compound, in combination with irinotecan, holds promise for treating metastatic colorectal cancer, particularly in patients who have developed resistance to previous therapies.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![17,24-diaza-1,9-diazoniaheptacyclo[23.6.2.29,16.219,22.13,7.010,15.026,31]octatriaconta-1(32),3(38),4,6,9(37),10,12,14,16(36),19,21,25(33),26,28,30,34-hexadecaene;dibromide](/img/structure/B611545.png)
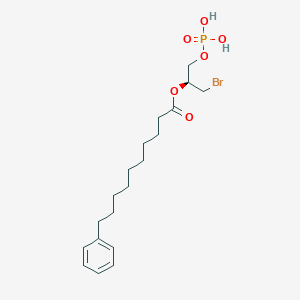

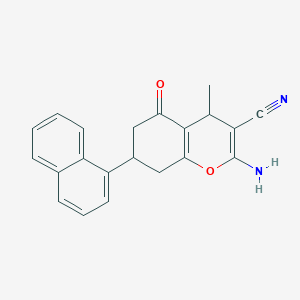

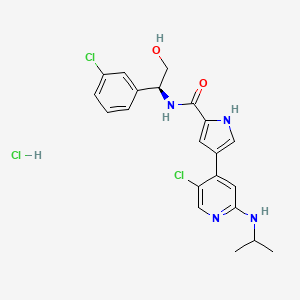
![N-cyclohexyl-2-[4-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methoxyphenyl]imidazo[1,2-a]pyrazin-3-amine](/img/structure/B611562.png)
